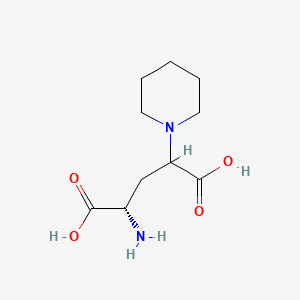

4-(1-Piperidinyl)-L-glutamic acid

Description

4-(1-Piperidinyl)-L-glutamic acid is a derivative of L-glutamic acid, wherein a piperidinyl group is substituted at the γ-carboxyl position. This modification confers distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and metabolic studies. The piperidinyl moiety enhances interactions with protein binding pockets, particularly in enzymes like 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC), where the scaffold engages in π−π interactions and hydrogen bonding . Synthetic routes for such derivatives often involve coupling protected glutamic acid esters with acyl chlorides or mixed anhydrides, as seen in the preparation of analogous compounds like N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid γ-methyl ester .

Properties

CAS No. |

32899-77-7 |

|---|---|

Molecular Formula |

C10H18N2O4 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(2S)-2-amino-4-piperidin-1-ylpentanedioic acid |

InChI |

InChI=1S/C10H18N2O4/c11-7(9(13)14)6-8(10(15)16)12-4-2-1-3-5-12/h7-8H,1-6,11H2,(H,13,14)(H,15,16)/t7-,8?/m0/s1 |

InChI Key |

YIKWBGMEIPZPAQ-JAMMHHFISA-N |

SMILES |

C1CCN(CC1)C(CC(C(=O)O)N)C(=O)O |

Isomeric SMILES |

C1CCN(CC1)C(C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1CCN(CC1)C(CC(C(=O)O)N)C(=O)O |

Other CAS No. |

105880-20-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Variable Bridge Lengths

The length of the bridge connecting the glutamic acid backbone to substituents significantly impacts molecular interactions. For example:

Table 1: Impact of Bridge Length on Protein Interactions

| Bridge Length | Key Interactions | Potency (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| 3-atom | No π−π with Phe315; weak H-bonding | >10 μM | |

| 4-atom | Strong π−π with Phe315; stable H-bonding | <1 μM |

Stereochemical Variants: L- vs. D-Glutamic Acid Conjugates

Stereochemistry critically influences physicochemical properties. For instance:

Table 2: Retention Time Comparison of Stereoisomers

| Compound | Retention Time (min) | Reference |

|---|---|---|

| This compound | 8.2 | |

| 4-(1-Piperidinyl)-D-glutamic acid | 7.8 |

Metabolic Stability and Isotopic Labeling

Unlike unmodified L-glutamine or L-glutamic acid, the piperidinyl substitution in this compound may alter metabolic pathways. Isotopic labeling studies (e.g., ¹³C₂-glutamine → ¹³C₂-glutamic acid) demonstrate minimal degradation in cerebrospinal fluid, suggesting that bulky substituents like piperidinyl groups could further stabilize against enzymatic conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.